molecular formula C16H26N2O2 B13735504 2-Ethylhexyl 3,5-diamino-4-methylbenzoate CAS No. 42908-15-6

2-Ethylhexyl 3,5-diamino-4-methylbenzoate

Cat. No.: B13735504
CAS No.: 42908-15-6
M. Wt: 278.39 g/mol
InChI Key: IUSWWMQKWNMRSQ-UHFFFAOYSA-N
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Description

2-Ethylhexyl 3,5-diamino-4-methylbenzoate is an organic compound with the molecular formula C16H26N2O2 It is a derivative of benzoic acid and is characterized by the presence of two amino groups and an ethylhexyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate typically involves the esterification of 3,5-diamino-4-methylbenzoic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 3,5-diamino-4-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethylhexyl 3,5-diamino-4-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the formulation of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 3,5-diamino-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the ester group may enhance the compound’s lipophilicity, facilitating its penetration through biological membranes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethylhexyl 3,5-diamino-4-chlorobenzoate
  • 2-Ethylhexyl 3,5-diamino-4-nitrobenzoate
  • 2-Ethylhexyl 3,5-diamino-4-hydroxybenzoate

Uniqueness

2-Ethylhexyl 3,5-diamino-4-methylbenzoate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. The presence of both amino and ester groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

42908-15-6

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

2-ethylhexyl 3,5-diamino-4-methylbenzoate

InChI

InChI=1S/C16H26N2O2/c1-4-6-7-12(5-2)10-20-16(19)13-8-14(17)11(3)15(18)9-13/h8-9,12H,4-7,10,17-18H2,1-3H3

InChI Key

IUSWWMQKWNMRSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C1=CC(=C(C(=C1)N)C)N

Origin of Product

United States

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